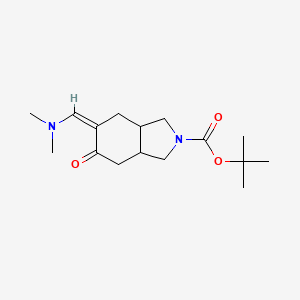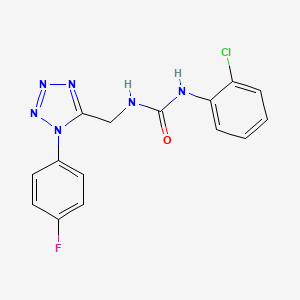
1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative with a tetrazole ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The tetrazole ring is a common bioisostere for the carboxylic acid group, which means it can have similar biological effects .
Molecular Structure Analysis
The molecule contains a urea linkage (-NH-CO-NH-) and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has phenyl rings substituted with chlorine and fluorine .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The tetrazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the tetrazole ring and the chlorine and fluorine substituents would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of related benzoylurea pesticides, such as flufenoxuron, reveals insights into the physical properties that may influence the behavior of similar compounds, including 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea. The study highlights the significance of N—H⋯O hydrogen bonds and π–π interactions in forming a three-dimensional architecture, which could impact the compound's stability and interaction with biological targets (Youngeun Jeon et al., 2014).
Synthesis and Structural Characterization
Research on the synthesis and structural characterization of isostructural compounds with similar frameworks demonstrates the potential for high yields and the ability to form samples suitable for single crystal diffraction. Such studies can provide a foundation for understanding the reactivity and possible applications of this compound in various scientific fields (B. Kariuki et al., 2021).
Inhibition of Chitin Synthesis
The biochemical mode of action of certain benzoylurea derivatives, such as diflubenzuron, includes the inhibition of chitin synthesis in insect larvae, suggesting potential insecticidal applications for related compounds. Understanding the mode of action can guide the development of new pesticides or biological research tools (D. Deul et al., 1978).
Antioxidant Activity
Research on thiazole analogues possessing urea, thiourea, and selenourea functionality, including their synthesis and antioxidant activity, highlights the potential for designing novel antioxidant agents. Such studies could inform the development of compounds with similar structures for therapeutic or protective applications against oxidative stress (M. V. Bhaskara Reddy et al., 2015).
Anti-pathogenic Activity
The synthesis and antipathogenic activity of new thiourea derivatives suggest that certain structural features, including the presence of halogen groups, can significantly impact antibacterial efficacy. This insight may be valuable for the design of new antimicrobial agents with enhanced activity against biofilm-forming bacteria (Carmen Limban et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-12-3-1-2-4-13(12)19-15(24)18-9-14-20-21-22-23(14)11-7-5-10(17)6-8-11/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKRNCTIHOHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)
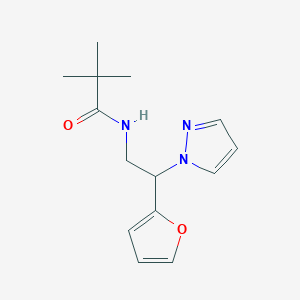
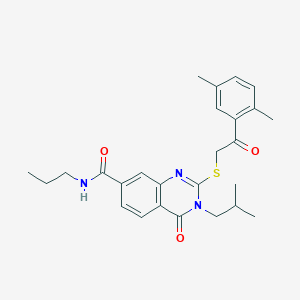


![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)
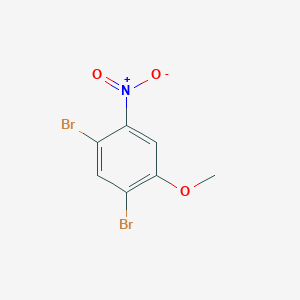
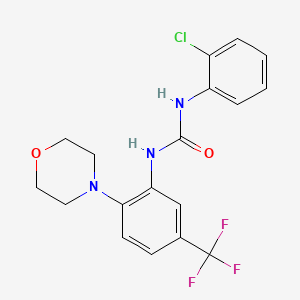
![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)
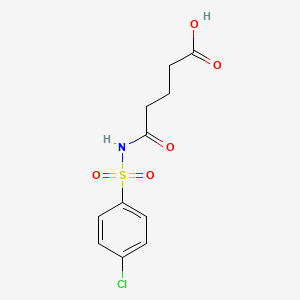
![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)
